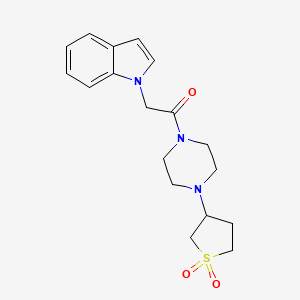![molecular formula C23H26N2O5 B11139258 N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B11139258.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a benzamide core substituted with dimethoxyphenyl and pyrrole moieties.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the acetylation of 3,4-dimethoxyphenethylamine homoveratrylamine ). The reaction proceeds by reacting the amine with acetic anhydride or acetyl chloride. The resulting product is N-acetyl-3,4-dimethoxyphenethylamine, which can then be further modified to form the target compound.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions at the aromatic ring can occur, replacing functional groups.
Other Transformations: Further reactions may involve amide hydrolysis, cyclization, or rearrangements.
Acetic Anhydride: or : Used for acetylation.
Oxidizing Agents: Such as or for oxidation.
Reducing Agents: Like for reduction.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. These could include various acetylated derivatives, reduced forms, or substituted compounds.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its structural features.
Neuroscience Research: Investigating its effects on neuronal receptors and neurotransmitter systems.
Antioxidant Properties: Due to the presence of methoxy groups.
Bioactivity Screening: Assessing its biological effects.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar structural features include phenethylamines , benzamides , and pyrrole derivatives . the unique combination of dimethoxyphenyl, pyrrole, and benzamide moieties sets N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide apart.
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C23H26N2O5/c1-27-19-8-7-16(13-20(19)28-2)9-10-24-23(26)17-14-21(29-3)22(30-4)15-18(17)25-11-5-6-12-25/h5-8,11-15H,9-10H2,1-4H3,(H,24,26) |
InChI Key |
YQUXMFLPTZVVEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2N3C=CC=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B11139176.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11139184.png)
![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11139192.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11139196.png)
![Methyl 4-({[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthyl]carbonyl}amino)benzoate](/img/structure/B11139213.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11139215.png)
![2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11139216.png)
![2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11139218.png)
![(5Z)-5-(3-methoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11139229.png)
![2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11139255.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B11139269.png)
![4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-tryptophanate](/img/structure/B11139272.png)
![2-(6-fluoro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11139274.png)
